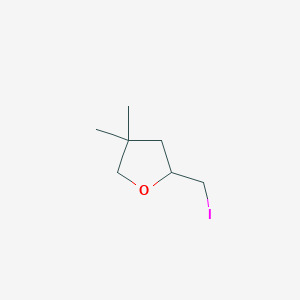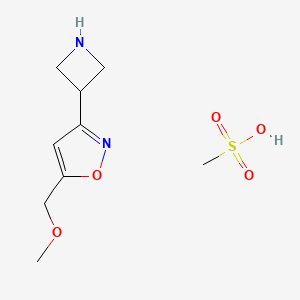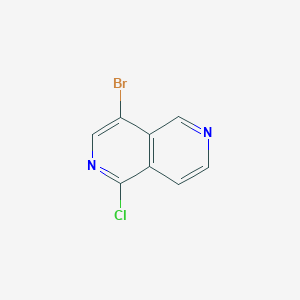
4-Bromo-1-chloro-2,6-naphthyridine
Descripción general
Descripción
4-Bromo-1-chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique bromine and chlorine substitutions, is of particular interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2,6-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with reagents such as NaN3 or Me3SiN3 under microwave irradiation . This reaction proceeds via cycloaddition and ring expansion with rearrangement.
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes. These methods may include nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, and cyclization reactions . The choice of method depends on the desired yield, purity, and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-chloro-2,6-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of the bromine or chlorine atoms with other functional groups.
Cycloaddition Reactions: These reactions form new ring structures by adding multiple reactants together.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various acids, bases, and metal catalysts . Reaction conditions can vary widely, from room temperature to high-temperature microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling can produce a wide range of substituted naphthyridines with different functional groups .
Aplicaciones Científicas De Investigación
4-Bromo-1-chloro-2,6-naphthyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-chloro-2,6-naphthyridine involves its interaction with molecular targets and pathways within biological systems. For example, it may act as a ligand coordinating to metal ions, forming complexes that can interfere with biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Bromo-1-chloro-2,6-naphthyridine include other naphthyridine derivatives such as:
- 2,6-Naphthyridine
- 4-Methyl-2,6-naphthyridine
- 3-Amino-4-methyl-2,6-naphthyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific bromine and chlorine substitutions. These substitutions can significantly alter its chemical reactivity, biological activity, and photochemical properties, making it a unique and valuable compound for various applications.
Propiedades
IUPAC Name |
4-bromo-1-chloro-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRDDSHAMXQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)
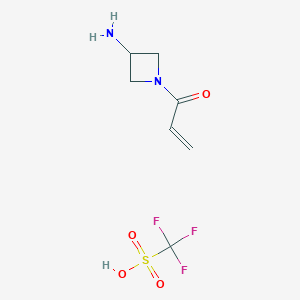



![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)

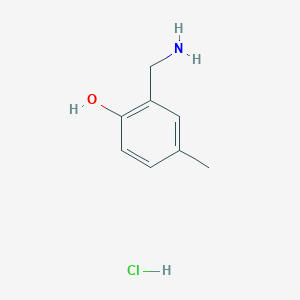
methyl-lambda6-sulfanone](/img/structure/B1384073.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)

